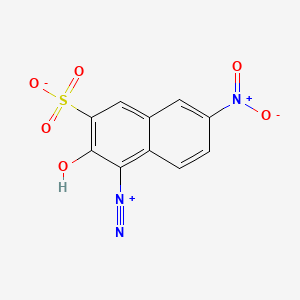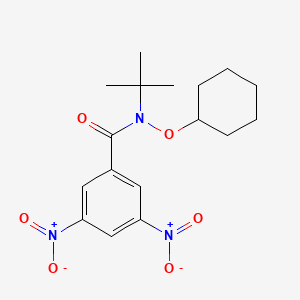
N-tert-Butyl-N-(cyclohexyloxy)-3,5-dinitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tert-Butyl-N-(cyclohexyloxy)-3,5-dinitrobenzamide: is a synthetic organic compound characterized by the presence of a tert-butyl group, a cyclohexyloxy group, and two nitro groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-tert-Butyl-N-(cyclohexyloxy)-3,5-dinitrobenzamide typically involves the following steps:
Nitration of Benzamide: The benzamide core is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 3 and 5 positions.
Introduction of Cyclohexyloxy Group: The cyclohexyloxy group is introduced through a nucleophilic substitution reaction, where a cyclohexanol derivative reacts with the nitrated benzamide.
Formation of tert-Butyl Group: The tert-butyl group is introduced via a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and advanced purification methods may be employed.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of tert-butyl alcohol or tert-butyl hydroperoxide.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclohexyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: tert-Butyl alcohol, tert-butyl hydroperoxide.
Reduction: N-tert-Butyl-N-(cyclohexyloxy)-3,5-diaminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-tert-Butyl-N-(cyclohexyloxy)-3,5-dinitrobenzamide is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound may be used to study the effects of nitro and tert-butyl groups on biological systems. It can also serve as a model compound for investigating the metabolism and toxicity of nitroaromatic compounds.
Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of N-tert-Butyl-N-(cyclohexyloxy)-3,5-dinitrobenzamide involves its interaction with molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the tert-butyl and cyclohexyloxy groups can influence the compound’s hydrophobicity and steric properties. These interactions can affect various biochemical pathways, including enzyme inhibition and receptor binding.
Comparison with Similar Compounds
N-tert-Butyl-N-(cyclohexyloxy)-3,5-diaminobenzamide: A reduced form of the compound with amino groups instead of nitro groups.
N-tert-Butyl-N-(cyclohexyloxy)-3,5-dichlorobenzamide: A derivative with chlorine atoms instead of nitro groups.
N-tert-Butyl-N-(cyclohexyloxy)-3,5-dimethylbenzamide: A derivative with methyl groups instead of nitro groups.
Uniqueness: N-tert-Butyl-N-(cyclohexyloxy)-3,5-dinitrobenzamide is unique due to the presence of both nitro groups and a cyclohexyloxy group, which confer distinct chemical and physical properties. These functional groups make it a versatile compound for various applications, distinguishing it from its analogs.
Properties
CAS No. |
65991-04-0 |
|---|---|
Molecular Formula |
C17H23N3O6 |
Molecular Weight |
365.4 g/mol |
IUPAC Name |
N-tert-butyl-N-cyclohexyloxy-3,5-dinitrobenzamide |
InChI |
InChI=1S/C17H23N3O6/c1-17(2,3)18(26-15-7-5-4-6-8-15)16(21)12-9-13(19(22)23)11-14(10-12)20(24)25/h9-11,15H,4-8H2,1-3H3 |
InChI Key |
AXAXCBVXLOQCIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N(C(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])OC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2,4,6-Trihydroxy-3-(3-methylbut-2-EN-1-YL)phenyl]hexan-1-one](/img/structure/B14473155.png)
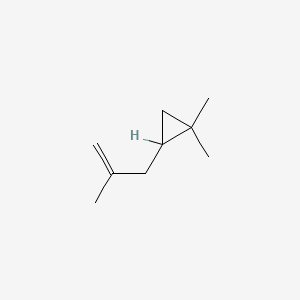


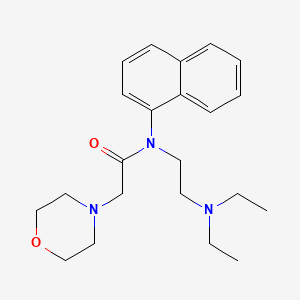
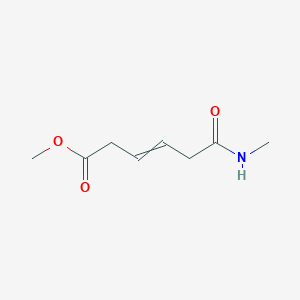
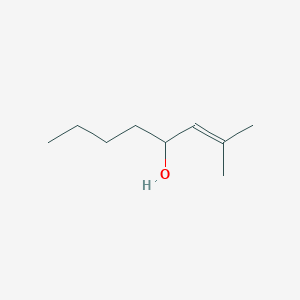
![2-{[2-(Dimethylamino)ethoxy]carbonyl}benzene-1,4-dicarboxylate](/img/structure/B14473182.png)
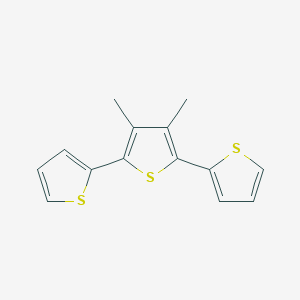
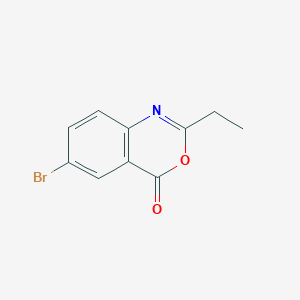
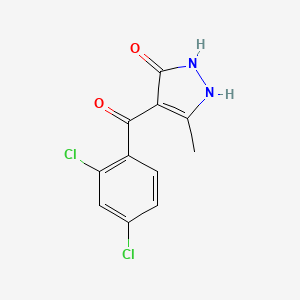
![1-Phenyl-3-[(prop-2-yn-1-yl)amino]but-2-en-1-one](/img/structure/B14473210.png)
![N,7-Dimethyl-8-nitro-2,3-dihydroimidazo[1,2-c]pyrimidin-5-amine](/img/structure/B14473216.png)
